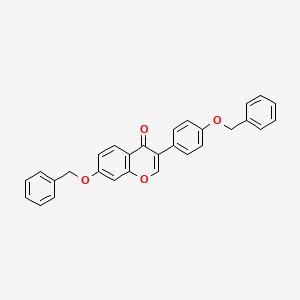

7,4'-Dibenzyl Daidzein

説明

Structure

3D Structure

特性

IUPAC Name |

7-phenylmethoxy-3-(4-phenylmethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22O4/c30-29-26-16-15-25(32-19-22-9-5-2-6-10-22)17-28(26)33-20-27(29)23-11-13-24(14-12-23)31-18-21-7-3-1-4-8-21/h1-17,20H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWSXAAXGFMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747593 | |

| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179998-29-8 | |

| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7,4 Dibenzyl Daidzein

Established Synthetic Routes for 7,4'-Dibenzyl Daidzein (B1669772)

The synthesis of 7,4'-Dibenzyl Daidzein primarily relies on well-established organic chemistry reactions, focusing on the formation of ether linkages at specific positions on the daidzein core structure.

The most common method for preparing this compound is through the direct benzylation of daidzein via a Williamson ether synthesis. This reaction involves treating daidzein with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base.

The reaction mechanism proceeds in two main steps:

Deprotonation: A base, typically a mild one like potassium carbonate (K₂CO₃), abstracts the acidic protons from the hydroxyl groups at the 7 and 4' positions of daidzein. This generates the corresponding phenoxide ions, which are potent nucleophiles.

Nucleophilic Substitution: The newly formed phenoxide ions attack the electrophilic carbon of the benzyl bromide molecule. This results in the displacement of the bromide ion and the formation of a stable benzyl ether linkage.

This process is carried out for both hydroxyl groups to yield the final dibenzylated product. While direct benzylation of daidzein is common, the daidzein backbone itself can be constructed through various total synthesis strategies. Modern methods include palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki-Miyaura couplings, which assemble the isoflavone (B191592) skeleton from simpler precursors. rsc.org Following the successful synthesis of the daidzein core, the benzylation step is performed as described above.

Daidzein possesses two phenolic hydroxyl groups at the C-7 and C-4' positions, which exhibit different acidities. The hydroxyl group at the 7-position is significantly more acidic (pKa ≈ 7.47) than the one at the 4'-position (pKa ≈ 9.65). rsc.org This substantial difference in acidity, nearly one hundred-fold, is the basis for regioselective functionalization. rsc.orghelsinki.fi

By carefully selecting the reaction conditions, particularly the base, chemists can selectively target one hydroxyl group over the other. For instance, using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) in a non-aqueous solvent like dimethylformamide (DMF) can facilitate the selective deprotonation and subsequent alkylation of the more acidic 7-hydroxyl group. helsinki.fi This allows for the synthesis of mono-substituted derivatives like 7-O-benzyl daidzein. To achieve the dibenzylated product, stronger conditions or a higher stoichiometry of the base and benzylating agent are employed to ensure the reaction proceeds at the less acidic 4'-position as well.

Multi-step Synthesis Protocols and Reaction Mechanisms

Catalytic Approaches in this compound Synthesis

While the final benzylation step is typically a stoichiometric reaction, catalytic methods are instrumental in the efficient synthesis of the core isoflavone structure that precedes it. Modern organic synthesis has increasingly adopted palladium-catalyzed cross-coupling reactions for the construction of complex molecules like daidzein. rsc.org

Examples of such catalytic strategies include:

Stille Coupling: This method can involve the coupling of a functionalized chromone (B188151), such as 3-bromo-7-methoxychromone, with an arylstannane reagent in the presence of a palladium catalyst. The resulting dimethoxyisoflavone can then be demethylated to produce daidzein, which is subsequently benzylated. rsc.org

Suzuki-Miyaura Coupling: This widely used reaction can couple a chromone derivative with a boronic acid to form the C-3 aryl bond characteristic of isoflavones, leading to the daidzein skeleton. rsc.org

Negishi Coupling: In this approach, an organozinc reagent is coupled with an aryl halide in the presence of a palladium catalyst to construct the isoflavone framework. rsc.org

These catalytic methods offer high efficiency and functional group tolerance, making them powerful tools for accessing the daidzein precursor required for this compound synthesis. rsc.org

Optimization of Reaction Conditions and Process Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of several reaction parameters. The key variables in the standard benzylation protocol include the choice of solvent, base, and temperature.

| Parameter | Optimal Condition | Rationale and Effect on Yield |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves both daidzein and the base, enhancing reaction rates and improving overall yield. |

| Base | Potassium Carbonate (K₂CO₃) | A mild and cost-effective base that is strong enough to deprotonate the phenolic hydroxyl groups but minimizes the risk of side reactions. |

| Temperature | ~70°C | This temperature provides a balance between achieving a reasonable reaction rate and preventing potential thermal decomposition of the reactants or products. |

Interactive Table of Reaction Condition Optimization

Challenges in the synthesis include the potential for incomplete reaction, leading to a mixture of mono- and di-benzylated products, and the formation of byproducts. Consequently, purification of the final product, often requiring techniques like column chromatography or recrystallization, is a critical step to achieve the high purity (>95%) typically required for research applications.

Novel Derivatization Strategies for this compound Analogues

The benzyl groups in this compound serve as protecting groups, rendering the 7 and 4' positions unreactive. This allows for chemical modifications to be directed to other parts of the isoflavone skeleton. However, a more common and direct strategy for creating analogues involves introducing modified benzyl groups from the outset of the synthesis.

Creating analogues of this compound with altered benzyl groups is typically achieved not by modifying the benzyl groups on the final molecule, but by employing substituted benzylating agents during the initial Williamson ether synthesis. This approach is more synthetically efficient and provides direct access to a wide array of derivatives.

By replacing benzyl bromide with a substituted variant (e.g., fluoro-, chloro-, methyl-, or methoxy-benzyl bromide), chemists can systematically introduce different functionalities onto the benzyl rings. This strategy allows for the fine-tuning of the molecule's properties.

Table of Potential Analogues from Substituted Benzyl Halides

| Substituted Benzylating Agent | Resulting Analogue |

| 4-Fluorobenzyl bromide | 7,4'-Bis(4-fluorobenzyl)daidzein |

| 4-Methylbenzyl bromide | 7,4'-Bis(4-methylbenzyl)daidzein |

| 4-Methoxybenzyl bromide | 7,4'-Bis(4-methoxybenzyl)daidzein |

| 3,4-Dichlorobenzyl bromide | 7,4'-Bis(3,4-dichlorobenzyl)daidzein |

This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where the impact of these modifications can be systematically evaluated.

Substitutions on the Isoflavone Core Structure

This compound is itself a derivative of the natural isoflavone daidzein, resulting from the substitution of the hydrogen atoms on the hydroxyl groups at positions 7 and 4' with benzyl groups. This foundational substitution is a gateway to a wide array of further chemical modifications on the isoflavone core. The reactivity of the daidzein skeleton allows for various substitutions, which can be broadly categorized into O-substituted derivatives, prenylated derivatives, and glycosides. encyclopedia.pub These modifications are pursued to alter the molecule's biological and chemical properties.

Simple alkyl substitutions on the 7-hydroxyl group of daidzein have been shown to transform the molecule from an estrogenic agent into an antiestrogenic one. nih.gov For instance, replacing the hydroxyl proton with larger alkyl groups like isopropyl, isobutyl, or cyclopentyl can inhibit the proliferation of certain cancer cells and block estrogen-induced transcriptional activity. nih.gov In contrast, smaller substitutions such as methyl and ethyl groups only lead to a moderate decrease in estrogenic activity. nih.gov

Hydroxylation is another key substitution. Microbial biotransformation using Streptomyces species can introduce a hydroxyl group at the 3'-position of the B-ring of daidzein to produce 3′,4′,7-trihydroxyisoflavone. nih.gov Similarly, enzymes from microorganisms found in fermented soy products can hydroxylate daidzein at the 8-position to yield 8-Hydroxydaidzein (7,8,4′-trihydroxyisoflavone). mdpi.com The isoflavone core is also susceptible to other reactions typical of flavonoids, such as electrophilic substitution, oxidation of hydroxyl groups to form quinones, and reduction of the carbonyl group in the chromenone ring. evitachem.com

The table below summarizes various substitutions on the daidzein core structure.

Table 1: Examples of Substitutions on the Daidzein Core| Position(s) | Substituent Group | Resulting Compound/Effect | Reference |

|---|---|---|---|

| 7 | Isopropyl, Isobutyl, Cyclopentyl | Transformation to antiestrogenic ligands | nih.gov |

| 7 | Methyl, Ethyl | Moderate reduction of estrogenic activity | nih.gov |

| 3' | Hydroxyl (-OH) | 3',4',7-Trihydroxyisoflavone | nih.gov |

| 8 | Hydroxyl (-OH) | 8-Hydroxydaidzein | mdpi.com |

| 7 | Glucoside | Daidzin (Daidzein-7-O-β-glucoside) | mdpi.com |

Application of Green Chemistry Principles in Synthetic Methodologies

The synthesis of isoflavones and their derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and employment of environmentally benign catalysts.

A prominent green strategy is biocatalysis, which utilizes microorganisms or isolated enzymes to perform specific chemical transformations under mild conditions. The hydroxylation of daidzein is a prime example. Whole-cell systems of Streptomyces species have been successfully used to catalyze the hydroxylation of daidzein at the 3'-position. nih.gov This biotransformation avoids the harsh reagents and multi-step procedures often required in traditional organic synthesis. Similarly, the production of 8-Hydroxydaidzein during the fermentation of soy products is mediated by microbial cytochrome P450 enzymes. mdpi.com Furthermore, enzymes like amylosucrase are used for the specific glycosylation of isoflavones, demonstrating a highly selective and green approach to creating glycoside derivatives. mdpi.com

The use of renewable, bio-based materials is another cornerstone of green chemistry. Daidzein itself, being a natural product, can be used as a green building block. Research has explored the use of daidzein to modify lignin-based phenolic resins. researchgate.netresearchgate.net This application not only utilizes a renewable resource but also aims to create more sustainable, high-performance biomaterials, reducing reliance on petroleum-based products. researchgate.net

Modern synthetic methodologies for constructing the isoflavone skeleton also reflect green chemistry principles through improved efficiency and atom economy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, provide highly efficient routes to the isoflavone core. rsc.org These methods often proceed with high yields and tolerate a variety of functional groups, minimizing the need for protecting groups and reducing the number of synthetic steps. rsc.org The ongoing development of metal-free catalytic systems further advances these green goals by replacing potentially toxic and expensive heavy metals with more sustainable alternatives. d-nb.info

The table below outlines several green chemistry approaches applied in the synthesis and modification of isoflavones.

Table 2: Green Chemistry Approaches in Isoflavone Synthesis| Green Chemistry Principle | Method/Approach | Example Transformation | Reference |

|---|---|---|---|

| Biocatalysis | Microbial Transformation | Hydroxylation of daidzein using Streptomyces sp. | nih.gov |

| Biocatalysis | Enzymatic Synthesis | Glycosylation of 8-Hydroxydaidzein using Amylosucrase | mdpi.com |

| Use of Renewable Feedstocks | Bio-based Material Synthesis | Modification of lignin-phenolic resin with daidzein | researchgate.netresearchgate.net |

| High-Efficiency Catalysis | Cross-Coupling Reactions | Synthesis of daidzein core via Suzuki-Miyaura coupling | rsc.org |

| Benign Catalysts | Metal-Free Catalysis | N-H insertions using organic catalysts (general principle) | d-nb.info |

Advanced Spectroscopic and Structural Elucidation Methodologies for 7,4 Dibenzyl Daidzein

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the chemical environment of each atom within a molecule. The benzylation of the 7- and 4'-hydroxyl groups of daidzein (B1669772) results in distinct changes in the NMR spectra, which serve as diagnostic features for structural confirmation.

Proton NMR (¹H-NMR) provides information on the number of different types of protons and their neighboring environments. In the case of 7,4'-Dibenzyl Daidzein, the ¹H-NMR spectrum is expected to show significant differences from its parent compound, daidzein. The signals corresponding to the phenolic hydroxyl protons of daidzein (at positions 7 and 4') would be absent. In their place, new signals characteristic of the two benzyl (B1604629) groups would appear.

This includes two key sets of new signals:

Benzylic Protons (CH₂): A singlet or a pair of doublets (if diastereotopic) integrating to four protons, typically appearing in the range of 5.0-5.3 ppm. These signals represent the methylene (B1212753) bridges connecting the benzyl groups to the oxygen atoms at the 7 and 4' positions.

Benzyl Aromatic Protons: A complex multiplet integrating to ten protons in the aromatic region (typically 7.2-7.5 ppm), corresponding to the protons on the two newly introduced phenyl rings.

The original proton signals of the daidzein core would also experience slight shifts due to the change in electronic environment from hydroxyl to benzyl ether groups.

Table 1: Predicted ¹H-NMR Chemical Shift Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~8.2 | s | 1H |

| H-5 | ~8.1 | d | 1H |

| H-6, H-8 | ~7.0 - 7.2 | m | 2H |

| H-2', H-6' | ~7.5 | d | 2H |

| H-3', H-5' | ~7.1 | d | 2H |

| 7-OCH₂Ar | ~5.2 | s | 2H |

| 4'-OCH₂Ar | ~5.1 | s | 2H |

Note: This table is predictive and based on known values for daidzein and typical shifts for benzyl ethers. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show 29 distinct carbon signals, consistent with its molecular formula C₂₉H₂₂O₄. Key diagnostic signals confirming the benzylation include:

Benzylic Carbons (CH₂): Signals appearing around 70-71 ppm, corresponding to the two methylene carbons of the benzyl ether groups.

Benzyl Aromatic Carbons: Additional signals in the aromatic region (127-136 ppm) corresponding to the carbons of the two benzyl rings.

Shifts in the Daidzein Core: The C-7 and C-4' signals of the daidzein skeleton are shifted downfield upon etherification compared to their positions in daidzein. researchgate.net

Table 2: Predicted ¹³C-NMR Chemical Shift Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~153 |

| C-3 | ~124 |

| C-4 | ~175 |

| C-4a | ~118 |

| C-5 | ~128 |

| C-6 | ~115 |

| C-7 | ~163 |

| C-8 | ~102 |

| C-8a | ~157 |

| C-1' | ~124 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~115 |

| C-4' | ~159 |

| 7-OC H₂Ar | ~70 |

| 4'-OC H₂Ar | ~70 |

Note: This table is predictive. The exact number and shifts of the benzyl aromatic carbons would be resolved in an experimental spectrum.

To unambiguously assign all proton and carbon signals and confirm the precise location of the benzyl groups, a series of 2D-NMR experiments are employed. nih.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity within the A and B rings of the daidzein core (e.g., correlating H-5 with H-6) and within the aromatic systems of the benzyl groups.

HSQC (Heteronuclear Single Quantum Correlation): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). emerypharma.com For example, the proton signal at ~5.2 ppm would show a correlation to the carbon signal at ~70 ppm, definitively assigning them as the 7-OCH₂ group. emerypharma.com

A correlation from the benzylic protons (7-OCH₂) to the C-7 carbon of the daidzein A-ring.

A correlation from the benzylic protons (4'-OCH₂) to the C-4' carbon of the daidzein B-ring. These long-range correlations provide definitive proof of the ether linkages at the intended positions.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

| Proton Signal (Position) | Correlated Carbon Signal (Position) | Significance |

|---|---|---|

| 7-OCH₂ | C-7 | Confirms attachment of benzyl group at position 7. |

| 7-OCH₂ | C-8, C-6 | Confirms placement within the A-ring. |

| 7-OCH₂ | Benzyl C-1'' (ipso-carbon) | Confirms the benzyl ether structure. |

| 4'-OCH₂ | C-4' | Confirms attachment of benzyl group at position 4'. |

| 4'-OCH₂ | C-3', C-5' | Confirms placement within the B-ring. |

| 4'-OCH₂ | Benzyl C-1''' (ipso-carbon) | Confirms the benzyl ether structure. |

Carbon-13 NMR (13C-NMR) Techniques and Multiplicities

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally fragile molecules by creating ions in solution before they enter the mass analyzer. For this compound, ESI-MS is used to confirm its molecular weight. In positive ion mode, the compound is expected to be detected as a protonated molecule, [M+H]⁺. Experimental analysis has confirmed the molecular ion peak at an m/z of 434.5. This observation is consistent with the calculated molecular weight of 434.48 g/mol for the molecular formula C₂₉H₂₂O₄.

While standard MS confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, an HRMS analysis would be used to confirm the molecular formula C₂₉H₂₂O₄. The measured exact mass would be compared to the theoretical exact mass, providing a high degree of confidence in the compound's identity and purity.

Table 4: Mass Spectrometry Data for this compound

| Analysis Type | Expected Result | Information Gained |

|---|---|---|

| ESI-MS | [M+H]⁺ = 434.5 | Confirmation of Molecular Weight. |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The comparison between the IR spectra of Daidzein and this compound provides clear evidence of the successful benzylation reaction.

The most telling diagnostic feature is the absence of the broad O-H stretching band, typically found in the 3200-3600 cm⁻¹ region, in the spectrum of this compound. Current time information in Bangalore, IN. This band is a prominent feature in the spectrum of Daidzein, arising from its two phenolic hydroxyl groups. clockss.org Its disappearance confirms the conversion of these hydroxyl groups into benzyl ether linkages.

Furthermore, the spectrum of this compound exhibits new absorption bands characteristic of the introduced benzyl groups. These include C-H stretching vibrations for the aromatic rings of the benzyl groups (typically ~3030 cm⁻¹) and the aliphatic -CH₂- bridge (typically in the 2850-2960 cm⁻¹ range). The formation of the ether linkage is also confirmed by the presence of characteristic C-O-C stretching vibrations. The fundamental chromen-4-one structure remains, evidenced by the persistent strong absorption from the C=O (carbonyl) group, although its frequency may be slightly shifted compared to the parent Daidzein.

Interactive Table 3.3.1: Comparative IR Spectroscopic Data of Daidzein and this compound

| Functional Group | Daidzein Typical Wavenumber (cm⁻¹) | This compound Expected Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| Phenolic O-H Stretch | ~3218 clockss.org | Absent Current time information in Bangalore, IN. | Confirms derivatization of hydroxyl groups. |

| Carbonyl C=O Stretch | ~1630 clockss.org | ~1630-1640 | Indicates retention of the γ-benzopyrone core. |

| Aromatic C=C Stretch | ~1598 clockss.org | ~1500-1600 | Present in both, with additional complexity in the derivative. |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | Present in both compounds. |

| Aliphatic C-H Stretch | N/A | ~2850-2960 | Confirms presence of -CH₂- groups from benzyl moieties. |

| Aryl Ether C-O Stretch | ~1240-1280 | ~1240-1280 | Present in both, with added aryl-alkyl ether bands in the derivative. |

| Aryl-Alkyl Ether C-O-C Stretch | N/A | ~1000-1150 | Confirms formation of the benzyl ether linkages. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule's chromophore system. The isoflavone (B191592) scaffold of Daidzein constitutes a complex chromophore, and its derivatization to this compound significantly alters its electronic properties and, consequently, its UV-Vis spectrum.

The UV spectrum of Daidzein in various solvents typically shows two major absorption bands. For instance, in methanol (B129727), characteristic peaks are observed around 248-260 nm (Band II) and a shoulder or peak around 303-330 nm (Band I). wjpls.orgmn.gov These absorptions are attributed to π→π* transitions within the benzopyranone system.

Upon replacement of the hydroxyl groups with benzyloxy groups, the electronic nature of the auxochromes attached to the chromophore changes. The hydroxyl groups are powerful electron-donating groups via resonance. While the ether oxygen in the benzyloxy group is also electron-donating, its effect on the chromophore system is different, leading to a shift in the absorption maxima (λmax). It is expected that the benzylation would cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system and altered electronic effects. This alteration in the UV absorption maxima serves as a key point of comparison between the parent compound and its dibenzyl derivative. Current time information in Bangalore, IN.

Interactive Table 3.4.1: Comparative UV-Vis Spectroscopic Data

| Compound | Solvent | λmax Band I (nm) | λmax Band II (nm) |

|---|---|---|---|

| Daidzein | Methanol | ~303 mdpi.com | ~248 wjpls.org |

| This compound | Methanol (Predicted) | Shifted from parent value | Shifted from parent value |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a solved crystal structure for this compound is not publicly available, analysis of related Daidzein derivatives provides valuable insights into the likely solid-state conformation and intermolecular interactions.

Crystallographic studies on derivatives such as magnesium and zinc salts of 4',7-diethoxyisoflavone-3'-sulfonate reveal key structural features of the Daidzein scaffold. clockss.org In these structures, the isoflavone skeletons can adopt different conformations, particularly concerning the torsion angle between the B-ring and the chromen-4-one core. clockss.org The molecules typically arrange in the crystal lattice to form distinct hydrophilic and hydrophobic regions, stabilized by hydrogen bonding and π–π stacking interactions. tandfonline.com

For this compound, one would anticipate a structure dominated by van der Waals forces and π–π stacking interactions between the numerous aromatic rings (the core and the two benzyl groups). In the absence of hydroxyl groups, classical hydrogen bonding as seen in Daidzein would not be a primary directing force in the crystal packing. The bulky, flexible benzyl groups would significantly influence the crystal packing, likely leading to complex three-dimensional supramolecular architectures.

Interactive Table 3.5.1: Crystallographic Data for a Related Daidzein Derivative (Magnesium 4',7-diethoxyisoflavone-3'-sulfonate) clockss.org

| Parameter | Value |

|---|---|

| Compound Name | Hexaaquamagnesium(II) bis(7,4'-diethoxyisoflavone-3'-sulfonate) octahydrate |

| Molecular Formula | C₃₈H₅₈MgO₂₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.499(7) |

| b (Å) | 7.337(3) |

| c (Å) | 18.232(6) |

| β (°) | 115.254(4) |

| Volume (ų) | 2237.8(1) |

| Z (molecules/unit cell) | 2 |

Chiroptical Spectroscopy for Stereochemical Investigations (if applicable to derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively used to study chiral molecules—molecules that are non-superimposable on their mirror images. cwsabroad.com These techniques measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral centers. nih.gov

The parent molecule, Daidzein, is achiral. The derivative in focus, this compound, is also achiral as the introduction of benzyl groups at the 7 and 4' positions does not create any stereocenters. Therefore, this compound does not exhibit a CD or VCD spectrum.

However, chiroptical spectroscopy would become a highly relevant and powerful tool for the stereochemical investigation of chiral derivatives of this compound. Chirality could be introduced into the molecule in several ways, for example:

Substitution on the benzyl groups: Introducing a chiral substituent onto one or both of the benzyl rings.

Atropisomerism: Introducing bulky groups near the bond linking the B-ring to the chromone (B188151) core, which could hinder free rotation and potentially lead to stable, separable atropisomers (enantiomers arising from restricted rotation).

In such hypothetical cases, ECD and VCD spectroscopy, in conjunction with quantum chemical calculations, would be indispensable for assigning the absolute configuration of the chiral derivative. nih.gov

Mechanistic Investigations of 7,4 Dibenzyl Daidzein at the Molecular and Cellular Levels in Vitro Studies

Ligand-Receptor Interaction Studies

Binding Affinity and Selectivity Profiling against Biological Receptors

Despite the expectation that 7,4'-Dibenzyl Daidzein (B1669772) would exhibit binding affinity for various biological receptors, dedicated studies to determine its specific binding profile, including affinity constants (such as Kᵢ or IC₅₀ values) and selectivity for different receptor subtypes, have not been found in the public domain. Such studies are crucial for understanding the compound's potential pharmacological effects and for identifying its primary molecular targets.

Competitive Binding Assays and Receptor Displacement Studies

Competitive binding assays are a standard method to determine the affinity of a ligand for a receptor by measuring its ability to displace a known labeled ligand. A thorough search of the scientific literature did not yield any specific studies that have performed competitive binding or receptor displacement assays with 7,4'-Dibenzyl Daidzein. Consequently, there is no available data to quantify its competitive binding potency against any known receptor.

Enzyme Modulation and Inhibition Kinetics

While there are general attributions of enzyme-inhibiting properties to this compound, such as the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), detailed enzymatic assays and kinetic studies are lacking.

Identification of Target Enzymes and Inhibition Mechanisms

Specific target enzymes of this compound have not been definitively identified through rigorous in vitro screening. The mechanisms by which it might inhibit enzymes—whether through competitive, non-competitive, or other modes of inhibition—remain unelucidated. Without such studies, the claims of its enzyme-modulating effects remain largely speculative.

Kinetic Parameters Determination (e.g., Km, Vmax, Ki)

The determination of kinetic parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and inhibition constant (Kᵢ) is fundamental to characterizing the interaction between an inhibitor and its target enzyme. As of the latest review of available literature, no studies have been published that report these kinetic parameters for the interaction of this compound with any specific enzyme.

Cellular Pathway Perturbations in In Vitro Models

Preliminary reports suggest that this compound may modulate key cellular signaling pathways, such as the ERK and AKT pathways, which are often implicated in cancer cell proliferation and survival. However, detailed in vitro studies providing specific data on these perturbations are not available. To understand the cellular impact of this compound, future research should focus on:

Quantifying the dose-dependent effects of this compound on the phosphorylation status and activity of key proteins within these pathways.

Utilizing specific inhibitors and activators of these pathways to confirm the direct or indirect nature of the compound's effects.

Performing cell-based assays to measure downstream functional outcomes, such as changes in gene expression, cell cycle progression, and apoptosis, in response to treatment with this compound.

Apoptosis and Cell Cycle Modulation in Established Cell Lines

This compound (DBD), a synthetic derivative of the soy isoflavone (B191592) daidzein, has been investigated for its potential to induce programmed cell death (apoptosis) and interfere with the cell division cycle in various cancer cell lines. The introduction of benzyl (B1604629) groups to the daidzein structure is thought to enhance its biological activity.

Studies indicate that DBD can induce apoptosis by activating caspase pathways, which are central to the execution of programmed cell death. It also appears to inhibit the proliferation of cancer cells by modulating critical signaling pathways. For instance, research has pointed to its effectiveness in disrupting growth signals in breast and prostate cancer cells. It has been observed that DBD can trigger cell cycle arrest, particularly at the G1/S phase transition, which prevents cancer cells from replicating their DNA and proliferating further.

The parent compound, daidzein, has been more extensively studied and provides a model for these mechanisms. In human breast cancer MCF-7 cells, daidzein treatment was found to increase the percentage of cells undergoing both early and late apoptosis. waocp.org This was accompanied by a 1.4-fold enhancement in the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade. waocp.org Furthermore, daidzein treatment led to an overexpression of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death. waocp.org In human hepatocellular carcinoma BEL-7402 cells, daidzein also effectively induced apoptosis and caused cell cycle arrest at the G2/M phase. nih.govnih.gov This effect was linked to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov

| Compound | Cell Line | Observed Effect | Key Molecular Changes | Source |

|---|---|---|---|---|

| This compound | Breast and Prostate Cancer Cells | Induction of apoptosis; Cell cycle arrest at G1/S phase | Activation of caspase pathways; Inhibition of cell proliferation signals | |

| Daidzein | MCF-7 (Breast Cancer) | Increased early and late apoptosis | ▲ 1.4-fold Caspase-3/7 activity; ▲ Bax expression; ▼ Bcl-2 expression | waocp.org |

| Daidzein | BEL-7402 (Hepatocellular Carcinoma) | Induction of apoptosis; Cell cycle arrest at G2/M phase | ▼ Bcl-2 expression; ▼ Bcl-xL expression | nih.gov |

Interrogation of Intracellular Signaling Pathways (e.g., MAPK, PI3K/Akt)

The anticancer effects of this compound are linked to its ability to interfere with crucial intracellular signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. creativebiolabs.netcellsignal.com Its activation often protects cancer cells from apoptosis. DBD has been shown to inhibit this pathway, thereby promoting programmed cell death in cancer cells.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes subfamilies like ERK, JNK, and p38, is another critical network that controls cellular processes like proliferation, differentiation, and stress responses. Modulation of MAPK signaling is a key mechanism for many anticancer agents. plos.org Evidence suggests that DBD influences the MAPK pathway as part of its mechanism of action against cancer cells.

Studies on the parent compound daidzein further illuminate these interactions. In RAW264.7 macrophages, daidzein was found to partially suppress the MAPK signaling pathway by reducing the phosphorylation of p38 and ERK. nih.gov In other models, daidzein increased the activity of ERK, indicating that its effects can be cell-type specific. lktlabs.com A metabolite of daidzein, 6,7,4'-trihydroxyisoflavone (B192597), was found to inhibit the PI3K/Akt signaling pathway in 3T3-L1 preadipocytes by directly binding to PI3K in an ATP-competitive manner. nih.gov This highlights the potential for daidzein and its derivatives to directly target key kinases in these pathways.

| Compound | Pathway | Cell/System | Observed Effect | Source |

|---|---|---|---|---|

| This compound | PI3K/Akt, MAPK | Cancer cell lines | Inhibition of cell proliferation and survival signals | |

| Daidzein | MAPK (p38, ERK) | RAW264.7 Macrophages | Reduced phosphorylation of p38 and ERK | nih.gov |

| Daidzein | MAPK (ERK), PKC, Src | DRG neuronal cultures | Increased activity | lktlabs.com |

| 6,7,4'-Trihydroxyisoflavone (Daidzein Metabolite) | PI3K/Akt | 3T3-L1 Preadipocytes | Attenuated signaling via ATP-competitive inhibition of PI3K | nih.gov |

Gene Expression and Proteomic Profiling in Cellular Systems

Gene expression and proteomic analyses provide a global view of the cellular changes induced by a compound. While specific, large-scale profiling studies on this compound are not widely published, research on structurally related compounds demonstrates the utility of this approach. For example, a proteomic analysis of LNCaP prostate cancer cells treated with dibenzoylmethane, another phytochemical, used two-dimensional gel electrophoresis to identify altered proteins. nih.gov This study found 13 differentially expressed proteins; ten were upregulated and three were downregulated, providing insights into the compound's mechanism of action related to cell cycle arrest. nih.gov

Proteomics can reveal broad changes in cellular machinery. Modern data-independent acquisition (DIA)-based quantitative proteomics can identify thousands of proteins in a single analysis, offering a comprehensive look at metabolic pathways and regulatory networks affected by a given treatment. mdpi.com For instance, a study on lotus (B1177795) thermogenesis identified over 9,000 proteins and quantified changes in pathways related to energy metabolism. mdpi.com Similar methodologies could be applied to cells treated with this compound to create a detailed map of its effects on protein expression, revealing novel targets and affected pathways beyond those already known. frontiersin.orggenewiz.com

Gene expression studies on daidzein have shown it can modulate genes involved in inflammation and cell cycle control. For example, daidzein treatment of macrophages was shown to inhibit the mRNA expression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). nih.gov Such studies are crucial for understanding the compound's regulatory effects at the transcriptional level.

Cellular Uptake and Intracellular Localization Studies in Cell Lines

The ability of this compound to exert its biological effects is contingent upon its uptake by cells and its transport to specific intracellular locations. The process of cellular uptake for many compounds involves energy-dependent endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. wilhelm-lab.combiorxiv.org

Studies on the parent compound daidzein and other isoflavones show that lipophilicity is a key factor for their uptake and interaction with cell membranes. amegroups.cn The addition of two benzyl groups in this compound significantly increases its lipophilicity compared to daidzein, which would likely enhance its ability to cross the plasma membrane. The specific uptake mechanisms for DBD have not been fully elucidated, but investigations into similarly-sized molecules suggest that multiple pathways could be involved. dovepress.com For example, inhibiting clathrin-mediated endocytosis with chlorpromazine (B137089) or caveolae-mediated pathways with genistein (B1671435) can help determine the specific entry route. biorxiv.orgdovepress.com

Once inside the cell, the compound's localization determines its targets. A compound might act in the cytoplasm, be transported to the mitochondria to affect energy metabolism and apoptosis, or enter the nucleus to influence gene expression. wilhelm-lab.com Fluorescence microscopy is a common technique used to visualize the intracellular distribution of compounds. The localization of this compound would be critical to its function, whether it involves direct interaction with signaling proteins in the cytoplasm, metabolic enzymes in mitochondria, or transcription factors in the nucleus. wilhelm-lab.com

Antioxidant Mechanisms and Free Radical Scavenging Properties in Biochemical Assays

This compound is reported to possess significant antioxidant properties, which are crucial for combating oxidative stress. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. The ability of a compound to scavenge free radicals can reduce cellular damage.

The antioxidant activity of isoflavones like daidzein is influenced by their chemical structure, particularly the presence and position of hydroxyl (-OH) groups. The 4'-OH group is generally more effective at radical scavenging than the 7-OH group. nih.gov In this compound, both of these hydroxyl groups are benzylated. While this modification enhances lipophilicity, it may alter the direct free-radical scavenging mechanism that relies on hydrogen atom donation from these -OH groups. However, the compound may still exert antioxidant effects through other mechanisms, such as influencing the expression of antioxidant enzymes. For instance, daidzein has been shown to increase the levels of superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase in vivo. lktlabs.com

Biochemical assays are used to quantify antioxidant capacity. Studies on daidzein and its metabolites have used the Ferric Reducing Antioxidant Power (FRAP) and Trolox Equivalent Antioxidant Capacity (TEAC) assays, which showed that metabolites could have higher antioxidant activity than the parent compound. nih.gov Another assay using the ABTS radical cation (ABTS•+) showed a scavenging efficiency for daidzein and its methylated derivatives. nih.gov The antioxidant efficiency was found to be dependent on the assay conditions, such as whether the radical initiator was water-soluble or lipid-soluble. nih.gov

| Compound/Derivative | Assay/Method | Finding | Source |

|---|---|---|---|

| Daidzein | Oxidation Potentials | The 4'-OH group (0.69 V) is a more effective radical scavenger than the 7-OH group (0.92 V). | nih.gov |

| Daidzein & Methylated Derivatives | ABTS•+ Scavenging (Aqueous) | Efficiency Rank: Daidzein > 7-Me-Daidzein > 4'-Me-Daidzein > 7,4'-diMe-Daidzein | nih.gov |

| Daidzein & Methylated Derivatives | Liposome Oxidation (Lipid-soluble radical) | Efficiency Rank: 4'-Me-Daidzein > Daidzein > 7,4'-diMe-Daidzein > 7-Me-Daidzein | nih.gov |

| Daidzein Metabolites (e.g., 8-hydroxydaidzein) | ESR Spectroscopy, FRAP, TEAC | Metabolites exhibited higher antioxidant and free radical scavenging activity than daidzein. | nih.gov |

Anti-inflammatory Mechanisms in Cell-Based Assays

This compound has demonstrated the ability to modulate inflammatory responses in cellular models. A notable finding is its capacity to reduce the expression of matrix metalloproteinase-9 (MMP-9) that is induced by the pro-inflammatory cytokine tumor necrosis factor (TNF-α). MMPs are enzymes that degrade the extracellular matrix, and their overexpression is linked to inflammation and cancer invasion. DBD has also been shown to inhibit other pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

The parent compound, daidzein, exhibits similar anti-inflammatory properties. In macrophage cell lines stimulated with lipopolysaccharide (LPS), daidzein significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α. nih.govnih.gov This inhibition was associated with a reduction in the protein expression of iNOS and COX-2. nih.gov

Mechanistically, daidzein's anti-inflammatory effects are mediated through the suppression of key signaling pathways. It has been shown to inhibit the degradation of IκB-α and suppress the nuclear translocation and DNA-binding activity of the NF-κB p50 subunit. nih.gov The NF-κB pathway is a master regulator of inflammation. nih.govnih.gov By blocking this pathway, daidzein and its derivatives can effectively turn down the inflammatory cascade at a fundamental level.

Interactions with Biomembranes and Liposomal Systems

The interaction of a compound with biological membranes is fundamental to its absorption, distribution, and mechanism of action. Liposomes, which are artificial vesicles composed of lipid bilayers, are often used as model systems to study these interactions. mdpi.comaimspress.com

Studies with daidzein have shown that it can induce the aggregation of liposomes, with the effect being more pronounced in charged lipid vesicles compared to neutral ones. amegroups.cn This aggregation is thought to be caused by a decrease in the hydration of the membrane surface. amegroups.cn The lipophilicity of isoflavones is a critical determinant of their affinity for phospholipid membranes. amegroups.cn Given that this compound is significantly more lipophilic than daidzein, it is expected to have a stronger interaction with the hydrophobic core of biomembranes.

The incorporation of isoflavones into the membrane can also alter its physical properties, such as fluidity. Changes in membrane fluidity can, in turn, affect the function of membrane-bound proteins and influence cellular signaling. nih.gov Fluorescence anisotropy measurements have been used to study these effects, showing that different flavonoids can either rigidify or fluidize membrane structures. amegroups.cn While daidzein itself failed to alter the fluidity of some lipid bilayers in one study, its more lipophilic derivatives, like 7,4'-dimethyldaidzein, were shown to affect membrane fluidity, which contributed to their antioxidant mechanism by hampering the mobility of free radicals within the membrane. amegroups.cnnih.gov This suggests that the highly lipophilic this compound would likely have a significant impact on the structure and fluidity of biomembranes.

Computational and in Silico Modeling Approaches for 7,4 Dibenzyl Daidzein

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7,4'-Dibenzyl Daidzein (B1669772), docking simulations are instrumental in identifying potential protein targets and predicting the specific binding interactions that underpin its biological effects.

Ligand-Protein Docking Studies and Scoring Functions

Ligand-protein docking studies for isoflavones and their derivatives aim to predict the binding affinity and mode of interaction with various protein targets. While specific docking studies on 7,4'-Dibenzyl Daidzein are not extensively documented in publicly available research, studies on its parent compound, daidzein, offer valuable insights into potential targets. For instance, daidzein has been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation. mdpi.com

Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction. For daidzein and its metabolite equol (B1671563), docking studies against iNOS have reported binding free energies (ΔG) of -7.56 kcal/mol and -8.60 kcal/mol, respectively. mdpi.com These values indicate a favorable binding interaction. Similar approaches could be applied to this compound to compare its binding potential to that of daidzein and other related compounds. The addition of the two benzyl (B1604629) groups in this compound would significantly alter its size, shape, and hydrophobicity, likely leading to different binding affinities and interactions with target proteins.

A hypothetical docking study of this compound with a target protein would involve preparing the 3D structures of both the ligand and the protein, performing the docking using software like AutoDock Vina, and then analyzing the resulting binding poses and scores. The analysis would focus on hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues.

| Scoring Function | Principle | Application Example | Reference |

|---|---|---|---|

| AutoDock Vina | Empirical scoring function that uses a machine-learning approach on a large set of protein-ligand complexes with known binding affinities. | Used to predict the binding affinity of daidzein and equol to iNOS and NF-κB. | mdpi.com |

| MM/PBSA and MM/GBSA | (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) - Calculates the free energy of binding by combining molecular mechanics energy with a continuum solvation model. | Applied in studies of natural compounds binding to viral proteins to refine docking results. | researchgate.net |

Virtual Screening Methodologies for Novel Interactions

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While no specific virtual screening studies using this compound as a query molecule have been reported, the methodology is highly relevant for exploring its potential new biological activities.

In a typical virtual screening workflow, a library of compounds, such as the ZINC database, would be screened against a specific protein target. nih.gov The compounds would be docked into the target's binding site, and their binding affinities would be calculated using a scoring function. The top-scoring compounds would then be selected for further experimental validation. This approach could be used to identify novel protein targets for this compound, potentially revealing new therapeutic applications.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the stability of its interactions with biological targets over time.

The results of an MD simulation can be used to:

Analyze conformational changes: Determine how the structure of this compound and the target protein change upon binding.

Assess binding stability: Evaluate the stability of the ligand-protein complex over time by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions. A stable RMSD suggests a stable binding mode. nih.gov

Calculate binding free energies: More accurate binding free energies can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) on the MD simulation trajectories.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of more potent and selective molecules.

2D-QSAR and 3D-QSAR Methodologies for Predictive Model Development

While no specific QSAR models for this compound derivatives have been published, the methodologies are well-established.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecules, such as molecular weight, logP (a measure of lipophilicity), and topological indices. These descriptors are then correlated with the biological activity of a series of compounds using statistical methods like multiple linear regression.

3D-QSAR: This method considers the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules that represent their steric and electrostatic properties. These fields are then used to build a predictive model.

To develop a QSAR model for this compound derivatives, a set of these compounds with known biological activities (e.g., anti-inflammatory or anticancer) would be required. Different structural modifications could be made to the parent molecule, and their activities would be experimentally determined. These data would then be used to build and validate the QSAR model.

Validation of QSAR Models and Statistical Analysis

The validation of a QSAR model is crucial to ensure its predictive power and robustness. Several statistical methods are used for this purpose:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and predictive ability of the model on the training set of compounds. biolscigroup.us

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development. The squared correlation coefficient (R²) between the predicted and experimental activities is a common metric. biolscigroup.us

Y-scrambling: This method involves randomly shuffling the biological activity data to ensure that the model is not a result of a chance correlation. researchgate.net

A well-validated QSAR model for this compound derivatives could be a valuable tool for designing new compounds with improved therapeutic properties.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² or Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation. | > 0.5 |

| r²_pred (Predictive R² for external set) | Measures the predictive power of the model for an external set of compounds. | > 0.5 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) and reactivity of molecules. etprogram.orgarxiv.org By calculating the electron density, DFT can predict a variety of chemical properties, providing a theoretical framework to understand molecular behavior at a fundamental level.

For isoflavones and their derivatives, DFT calculations are instrumental in determining conformational preferences, which are crucial for their biological activity. uc.pt Studies on the parent compound, daidzein, and similar isoflavones have utilized DFT to analyze how different functional groups and their orientations influence the molecule's stability and energy. uc.pt Computational studies on isoflavone (B191592) derivatives similar to this compound suggest they exist as rapidly interconverting conformers at room temperature.

In the case of this compound, the replacement of the hydroxyl groups at the 7 and 4' positions with benzyloxy groups significantly alters its electronic properties compared to daidzein. The benzyloxy groups are electron-donating, which modifies the electron distribution across the entire isoflavone core. This electronic shift directly impacts the molecule's reactivity patterns. DFT calculations can precisely map this altered electron density, identifying regions of high or low electron density, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively. For example, such calculations can predict how this compound might undergo reactions like oxidation, reduction, or substitution.

Table 1: Predicted Reactivity Based on Electronic Structure

| Reaction Type | Predicted Outcome for this compound |

|---|---|

| Oxidation | Can introduce additional functional groups or modify existing ones. |

| Reduction | Can remove oxygen-containing groups or add hydrogen atoms. |

| Substitution | Can replace one functional group with another. |

| Ether Cleavage | The stable ether linkages can be cleaved under specific chemical conditions to regenerate the parent daidzein structure. |

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. pharmacophorejournal.comfrontiersin.org A pharmacophore model serves as a 3D template, guiding the design and discovery of new, potentially more potent ligands. pharmacophorejournal.comnih.gov The standard features include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). pharmacophorejournal.com

For this compound, which is known to interact with targets such as the estrogen receptor, a pharmacophore model can be constructed to define the key features for this interaction. nih.gov While a specific, experimentally derived model for this compound is not publicly available, a hypothetical model can be proposed based on its structure and known isoflavone activities.

The model for an active ligand like this compound would likely include:

Aromatic Rings (R): The core isoflavone structure and the two phenyl rings of the benzyl groups provide multiple aromatic features essential for π-π stacking interactions within a receptor's binding pocket.

Hydrophobic Groups (H): The two large, non-polar benzyl groups are significant hydrophobic features that can interact with hydrophobic pockets in a protein target.

Hydrogen Bond Acceptors (A): The oxygen atoms in the ether linkages and the carbonyl group at the C4 position of the chromen-4-one core can act as hydrogen bond acceptors.

Table 2: Hypothetical Pharmacophore Features of this compound

| Pharmacophore Feature | Structural Component of this compound | Potential Role in Ligand Binding |

|---|---|---|

| Aromatic Ring (R) | Phenyl group at C3 | Interaction with aromatic residues in the binding site |

| Aromatic Ring (R) | Benzene ring of the A/C ring system | Core structural scaffold for π-stacking |

| Aromatic Ring (R) | Two phenyl rings from benzyl groups | Enhanced hydrophobic and aromatic interactions |

| Hydrophobic Group (H) | Benzyl substituents at 7 and 4' positions | Occupying hydrophobic pockets of the receptor |

| Hydrogen Bond Acceptor (A) | Carbonyl oxygen at C4 | Forming hydrogen bonds with donor residues |

| Hydrogen Bond Acceptor (A) | Ether oxygens at 7 and 4' positions | Acting as potential hydrogen bond acceptors |

This pharmacophore model could then be used as a query to screen virtual libraries of compounds to identify new molecules with a similar spatial arrangement of features, leading to the discovery of novel and potentially optimized ligands for the same target. pharmacophorejournal.com

In Silico Prediction of Chemical Disposition Properties (e.g., permeability, solubility)

In silico tools are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. sciensage.inforesearchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages. rfppl.co.in Key properties like solubility and permeability are critical determinants of a drug's oral bioavailability.

The parent compound, daidzein, has been classified as a Biopharmaceutics Classification System (BCS) class IV drug, characterized by both low solubility and low permeability. nih.gov It has poor water solubility, though this is pH-dependent, with higher solubility in alkaline conditions. nih.govturkjps.org In silico studies on daidzein predict moderate lipophilicity and good water solubility characteristics, along with high gastrointestinal absorption. researchgate.netphytonutrients.pk

The chemical modification in this compound—the replacement of the two polar hydroxyl groups of daidzein with two large, non-polar benzyloxy groups—dramatically alters its physicochemical properties. The elimination of the hydrogen-donating hydroxyl groups reduces the molecule's ability to form hydrogen bonds with water, which is expected to significantly decrease its aqueous solubility. Concurrently, the addition of the two benzyl groups increases the molecule's size and lipophilicity (fat-solubility).

Table 3: Comparison of Predicted Physicochemical and Disposition Properties

| Property | Daidzein (Parent Compound) | This compound (Predicted) | Rationale for Change |

|---|---|---|---|

| Molecular Weight | 254.24 g/mol scbt.com | 434.48 g/mol | Addition of two benzyl groups (C7H7) |

| Aqueous Solubility | Low, but pH-dependent nih.govturkjps.org | Very Low | Elimination of polar hydroxyl groups reduces hydrogen bonding with water. |

| Lipophilicity (LogP) | Moderate (e.g., 2.24) researchgate.netphytonutrients.pk | High | Addition of two large, non-polar benzyl groups. |

| Hydrogen Bond Donors | 2 researchgate.net | 0 | Replacement of -OH groups with -OCH2C6H5 groups. |

| Hydrogen Bond Acceptors | 4 researchgate.net | 4 | Carbonyl and ether oxygens remain. |

| Permeability | Poor nih.gov | Potentially Increased | Higher lipophilicity may facilitate passive diffusion across cell membranes. |

Metabolic Transformation and Biotransformation Pathways of 7,4 Dibenzyl Daidzein in Vitro and Microbial Systems

Enzymatic Biotransformation by Microbial Systems

Detailed studies outlining the enzymatic biotransformation of 7,4'-dibenzyl daidzein (B1669772) by microbial systems, including the identification of specific microbial metabolites and the elucidation of the involved enzyme systems and pathways, are not described in the reviewed scientific literature. Research has extensively focused on the microbial metabolism of the parent compound, daidzein, which is known to be transformed by intestinal microorganisms into metabolites such as dihydrodaidzein, O-desmethylangolensin, and equol (B1671563). researchgate.netmdpi.comacs.orgmdpi.com For instance, certain species of Streptomyces have been shown to hydroxylate daidzein at various positions. nih.gov However, specific data on the microbial transformation of the dibenzylated derivative, which would likely involve processes such as debenzylation, is not presently available.

There is no specific information available in the scientific literature identifying the microbial metabolites of 7,4'-dibenzyl daidzein.

The enzyme systems and metabolic pathways involved in the microbial biotransformation of this compound have not been elucidated in the available research. For the parent compound daidzein, enzymes such as reductases from gut bacteria are known to be involved in its conversion to equol. mdpi.com

Identification of Microbial Metabolites

Metabolic Fate in In Vitro Hepatic Microsome Systems

Comprehensive studies on the metabolic fate of this compound in in vitro hepatic microsome systems, including detailed analysis of Phase I and Phase II reactions, are not available in the public domain. The metabolism of the parent compound, daidzein, in liver microsomes is well-documented, involving both Phase I and Phase II reactions. nih.govfrontiersin.org

Specific Phase I metabolic reactions for this compound, such as hydroxylation and, crucially, debenzylation, have not been reported in studies using in vitro hepatic microsome systems. For daidzein, Phase I metabolism in human liver microsomes leads to hydroxylated metabolites like 6,7,4'-trihydroxyisoflavone (B192597) and 7,3',4'-trihydroxyisoflavone. nih.govsnu.ac.kr It is plausible that this compound could undergo oxidation reactions.

There is no specific information on the Phase II conjugation reactions, such as glucuronidation and sulfation, of this compound in hepatic microsome systems. The parent compound, daidzein, is known to undergo extensive glucuronidation in the liver. frontiersin.org

Phase I Metabolic Reactions (e.g., hydroxylation, debenzylation)

Role of Cytochrome P450 Enzymes in this compound Metabolism

The specific role of Cytochrome P450 (CYP) enzymes in the metabolism of this compound has not been characterized. The metabolism of daidzein is known to be mediated by CYP enzymes, with CYP1A2 playing a major role in its hepatic metabolism, along with contributions from CYP1A1 and CYP1B1. nih.gov These enzymes are responsible for the hydroxylation of the daidzein molecule. nih.govnih.gov The potential for CYP-mediated oxidation of this compound has been suggested, but no experimental evidence or identification of the specific CYP isoforms involved is available.

Enzymatic Hydrolysis and Deconjugation Studies of Metabolites

There are currently no published studies specifically investigating the enzymatic hydrolysis and deconjugation of metabolites of this compound. Research in this area for related isoflavones, such as daidzein glucosides, has shown that deconjugation, the removal of attached sugar molecules, is a critical step for absorption and biological activity. d-nb.infomdpi.com These studies often utilize in vitro models with intestinal S9 fractions, which contain a mixture of enzymes capable of performing such reactions. d-nb.info

For daidzein and its glucoside form, daidzin, intestinal bacteria play a significant role in metabolism. mdpi.com Enzymes from these microbes are involved in the initial deconjugation to release the active aglycone, daidzein. mdpi.com Following this, further metabolism can occur, leading to the formation of compounds like equol. mdpi.comnih.gov However, without specific studies on this compound, it is unknown whether its metabolites undergo similar enzymatic processes.

Metabolic Stability Assessment in Defined Biological Matrices (in vitro)

Specific data on the metabolic stability of this compound in defined biological matrices, such as liver microsomes or S9 fractions, is not available in the scientific literature. Metabolic stability assays are standard in vitro tools used to predict how quickly a compound will be metabolized in the body. srce.hr These assays typically involve incubating the compound with liver fractions, which contain a wide array of metabolic enzymes, including both Phase I (e.g., cytochrome P450s) and Phase II (e.g., transferases) enzymes. nih.govbioivt.comwikipedia.org

The stability of a compound is often reported as its half-life (t1/2) and intrinsic clearance (CLint), which indicate how rapidly the compound is eliminated. mdpi.com For instance, studies on other compounds have used liver microsomes from various species to determine these parameters and predict in vivo hepatic clearance. srce.hrmdpi.com The lack of such data for this compound means its metabolic fate and persistence in a biological system remain uncharacterized.

In the absence of direct research, any discussion on the metabolic transformation of this compound would be speculative, likely involving the enzymatic removal of the benzyl (B1604629) groups to yield daidzein, which would then be expected to follow its known metabolic pathways. These pathways for daidzein include hydroxylation and glucuronidation. snu.ac.krnih.gov Microbial systems have also been shown to transform daidzein into various metabolites, including hydroxylated and glucosylated derivatives. nih.govmdpi.commdpi.com However, it must be emphasized that this is a hypothetical pathway for this compound, and dedicated research is required for confirmation.

Analytical Method Development for Detection and Quantification of 7,4 Dibenzyl Daidzein

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating and purifying 7,4'-Dibenzyl Daidzein (B1669772) from reaction mixtures and biological matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sample throughput, resolution, and scale.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile synthetic compounds like 7,4'-Dibenzyl Daidzein. It is routinely employed for post-synthesis purity confirmation. The development of an effective HPLC method involves the strategic selection and optimization of the stationary phase, mobile phase composition, and detector settings.

Given the increased hydrophobicity of this compound due to the two benzyl (B1604629) groups, reversed-phase HPLC (RP-HPLC) is the most suitable approach. C18 columns are widely used for the analysis of isoflavones and their derivatives. nih.govscienggj.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. japsonline.comjapsonline.com To improve peak shape and resolution, additives like acetic acid or formic acid are often incorporated into the mobile phase. jfda-online.com

Optimization of the method requires adjusting the gradient elution program—the proportional mixing of the organic and aqueous phases over time—to ensure adequate separation from impurities and parent compounds like daidzein. Due to its greater non-polar character, this compound would be expected to have a significantly longer retention time than daidzein under typical RP-HPLC conditions. Photometric detection, commonly using a UV detector set at a wavelength around 250-260 nm, is effective for quantification. nih.govjapsonline.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for hydrophobic compounds and isoflavone (B191592) analysis. nih.govjfda-online.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and ionization for MS coupling. mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good separation for isoflavones. jfda-online.com |

| Gradient | Start at 50% B, linear increase to 95% B over 20 min | Optimized to elute the highly non-polar dibenzylated compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. jfda-online.com |

| Detection | UV at 254 nm | Wavelength at which the isoflavone core structure strongly absorbs. japsonline.comjfda-online.com |

| Column Temperature | 30-40 °C | Improves peak symmetry and reduces viscosity. nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, offering faster separations and significantly reduced organic solvent consumption. chromatographyonline.comafmps.be The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. chromatographyonline.comresearchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without generating excessive backpressure, leading to rapid and efficient analyses. afmps.be

For a compound like this compound, SFC would be an excellent technique for high-throughput screening and purification. To modulate the polarity of the mobile phase and elute the analyte, a polar organic solvent (modifier), such as methanol or ethanol, is added to the CO2. chromatographyonline.com SFC is particularly advantageous for both achiral and chiral separations, with many chiral stationary phases used in HPLC being compatible with SFC conditions. chromatographyonline.comafmps.be This makes SFC a valuable tool in drug discovery for separating enantiomers. chromatographyonline.com

Table 2: Potential SFC Parameters for this compound

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | 2-Ethylpyridine, Diol, or Chiral Stationary Phase (CSP) | Specialized columns designed for SFC applications. chromatographyonline.com |

| Mobile Phase | Supercritical CO2 with a Methanol modifier (5-40% gradient) | CO2 is the primary solvent; methanol modifies polarity for elution. chromatographyonline.com |

| Flow Rate | 2-4 mL/min | Higher flow rates are possible due to low mobile phase viscosity. afmps.be |

| Back Pressure | 100-150 bar | Maintains CO2 in its supercritical state. |

| Column Temperature | 40 °C | Standard temperature for SFC analysis. |

| Detection | UV or Mass Spectrometry (MS) | Compatible with standard detection methods. chromatographyonline.com |

Gas Chromatography (GC) is a high-resolution separation technique reserved for compounds that are thermally stable and volatile. cdc.gov Isoflavones, including daidzein and its derivatives, are polar, non-volatile molecules due to their multiple ring structure and oxygen-containing functional groups. nih.govnih.gov Therefore, direct analysis of this compound by GC is not feasible.

To make these compounds suitable for GC analysis, a chemical derivatization step is mandatory. cdc.gov This process involves reacting the analyte with a reagent to create a more volatile and thermally stable derivative. For isoflavones, the most common derivatization method is silylation, where active hydrogens (if any remain after benzylation) are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov While the hydroxyl groups of daidzein are benzylated in this compound, any potential metabolites where a benzyl group is lost would expose a hydroxyl group requiring derivatization. The high molecular weight of the dibenzylated compound (434.5 g/mol ) may still present challenges for volatilization even after derivatization.

Supercritical Fluid Chromatography (SFC) Methodologies

Hyphenated Techniques for Enhanced Sensitivity and Specificity

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer unparalleled sensitivity and specificity. They are the methods of choice for trace-level quantification in complex biological or environmental samples. cdc.gov

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying trace amounts of pharmaceuticals and metabolites in biological fluids. nih.gov This method offers exceptional selectivity by monitoring specific precursor-to-product ion transitions. For this compound, post-synthesis analysis confirms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 434.5.

In an HPLC-MS/MS workflow, the compound is first separated by RP-HPLC and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source which is well-suited for polar to moderately polar molecules. nih.gov In the tandem mass spectrometer, the precursor ion (m/z 434.5) is selected and fragmented to produce characteristic product ions. By using Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect only specific transitions, virtually eliminating matrix interference and allowing for quantification at ng/mL or even pg/mL levels. nih.govmdpi.com

Table 3: Prospective HPLC-MS/MS Method Parameters for this compound

| Parameter | Setting | Rationale/Reference |

|---|---|---|

| Separation | RP-HPLC (as described in 7.1.1) | Provides chromatographic separation prior to MS detection. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Effective for isoflavones and their derivatives. nih.gov |

| Precursor Ion [M+H]⁺ | m/z 434.5 | Confirmed molecular ion for this compound. |

| Hypothetical Product Ions | m/z 343.4 (Loss of benzyl group, C7H7) m/z 253.1 (Loss of both benzyl groups) | Fragmentation based on common neutral losses from the structure. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and specificity for quantification. mdpi.com |

| Limit of Quantification | Potentially low ng/mL to pg/mL range | Typical sensitivity achieved for isoflavone analysis. jfda-online.commdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. nih.gov As discussed in section 7.1.3, GC analysis of isoflavones and their metabolites requires a derivatization step to increase volatility. nih.gov